BenchChemオンラインストアへようこそ!

LP17 (human)

TREM-1 species specificity peptide sequence comparison

LP17 (human) (CAS 887973-05-9) is the human-specific TREM-1 competitive antagonist (sequence LQVEDSGLYQCVIYQPP). Unlike the mouse-sequence LP17, this peptide is species-matched for human cell assays and uniquely documented to cross the blood-brain barrier, enabling CNS studies (stroke, ICH, SAH, TBI) at validated doses of 1.0–3.5 mg/kg. It has demonstrated >60% survival in polymicrobial sepsis and efficacy in colitis-associated tumorigenesis models where other TREM-1 inhibitors failed. Choose this compound for mechanistic precision in human innate-immunity research.

Molecular Formula C88H134N20O28S
Molecular Weight 1952.2 g/mol
Cat. No. B15608618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP17 (human)
Molecular FormulaC88H134N20O28S
Molecular Weight1952.2 g/mol
Structural Identifiers
InChIInChI=1S/C88H134N20O28S/c1-11-46(10)72(85(132)101-58(37-48-18-22-50(111)23-19-48)80(127)98-55(26-30-66(92)114)86(133)107-32-12-14-62(107)87(134)108-33-13-15-63(108)88(135)136)106-84(131)71(45(8)9)105-82(129)61(41-137)103-76(123)52(24-28-64(90)112)96-79(126)57(36-47-16-20-49(110)21-17-47)99-78(125)56(35-43(4)5)94-67(115)39-93-74(121)60(40-109)102-81(128)59(38-69(118)119)100-75(122)54(27-31-68(116)117)97-83(130)70(44(6)7)104-77(124)53(25-29-65(91)113)95-73(120)51(89)34-42(2)3/h16-23,42-46,51-63,70-72,109-111,137H,11-15,24-41,89H2,1-10H3,(H2,90,112)(H2,91,113)(H2,92,114)(H,93,121)(H,94,115)(H,95,120)(H,96,126)(H,97,130)(H,98,127)(H,99,125)(H,100,122)(H,101,132)(H,102,128)(H,103,123)(H,104,124)(H,105,129)(H,106,131)(H,116,117)(H,118,119)(H,135,136)/t46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,70-,71-,72-/m0/s1
InChIKeyCUAHTAJVUMGKQC-JOXOOAQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LP17 (human) Peptide for Research Procurement: Core Identity, Sequence, and Pharmacological Class


LP17 (human) (CAS 887973-05-9) is a synthetic 17‑amino‑acid peptide (LQVEDSGLYQCVIYQPP) that functions as a competitive antagonist of the Triggering Receptor Expressed on Myeloid cells‑1 (TREM‑1) [1]. TREM‑1 is an immunoglobulin‑superfamily amplifier of innate immunity expressed on neutrophils, monocytes, and macrophages; its activation synergizes with Toll‑like receptor signaling to drive pro‑inflammatory cytokine release [1]. The human‑sequence LP17 peptide is derived from the complementary‑determining region 3 (CDR3) and the F β‑strand of the human TREM‑1 extracellular domain and acts as a soluble decoy that blocks ligand‑receptor engagement [1]. It is categorized alongside other TREM‑1‑targeted inhibitory peptides (e.g., LR12, hGF9) and biologics (anti‑TREM‑1 antibodies, TREM‑1‑IgG fusion proteins) but is distinguished by its human‑specific primary sequence and its reported ability to traverse the blood–brain barrier (BBB) .

Why Generic Substitution of LP17 (human) with Other TREM‑1 Inhibitors Is Not Scientifically Justified


Although multiple TREM‑1‑directed peptides and biologics are commercially available, they cannot be considered interchangeable with LP17 (human). First, the primary sequence of LP17 (human) (LQVEDSGLYQCVIYQPP) diverges from the widely used mouse‑sequence LP17 (LQVTDSGLYRCVIYHPP) at four amino‑acid positions, and data generated with the mouse peptide cannot be automatically extrapolated to the human peptide because even single‑residue changes can alter receptor‑binding kinetics, species cross‑reactivity, and in vivo pharmacology [1]. Second, different TREM‑1 inhibitors employ distinct mechanisms: LP17 acts as a competitive ligand‑binding decoy, whereas LR12 (nangibotide) reportedly inhibits TREM‑1 through a ligand‑independent SCHOOL‑peptide mechanism, and anti‑TREM‑1 antibodies target the receptor through steric blockade [2]. These mechanistic differences translate into divergent efficacy profiles in specific disease models; for instance, LP17, LR12, and TREM‑1‑Fc fusion protein all failed to ameliorate renal ischemia–reperfusion injury despite effective target engagement, demonstrating that class‑level inference is unreliable [1]. The quantitative evidence below substantiates why selection of TREM‑1 inhibitor must be compound‑specific rather than class‑based.

LP17 (human) Evidence Guide: Quantified Differentiation from Closest Analogs and In‑Class Alternatives


Human vs. Murine Sequence Identity: LP17 (human) as the Species‑Matched TREM‑1 Decoy Peptide

LP17 (human) (LQVEDSGLYQCVIYQPP) differs from the standard murine‑sequence LP17 (LQVTDSGLYRCVIYHPP) at four amino‑acid positions (residues 4, 5, 10, and 16: V→E, D→T, Q→R, Q→H substitutions) . These substitutions are located within the CDR3‑derived region that mediates TREM‑1 ligand competition, meaning the human peptide is predicted to compete more efficiently for human TREM‑1 ligand binding than the mouse‑sequence peptide, although direct comparative binding data are not yet published [1]. In the only study comparing the two peptides within a unified review, the human peptide (hLP17) was annotated as inhibiting LPS‑induced proinflammatory cascades and providing protective effects in sepsis models, whereas the mouse peptide (mLP17) was described as preventing septicemia and improving survival rates in murine models [1].

TREM-1 species specificity peptide sequence comparison human immunology

BBB Penetrability: LP17 (human) Crosses the Blood–Brain Barrier — A Property Not Demonstrated for LR12 or Anti‑TREM‑1 Antibodies

LP17 (human) is experimentally verified to access the brain parenchyma and block TREM‑1 signaling within the central nervous system . In a mouse model of intracerebral hemorrhage (ICH), early and delayed administration of LP17 significantly decreased brain edema and improved neurobehavioral outcomes at 24 h post‑ICH, with the protective effect mechanistically linked to increased expression of tight‑junction proteins β‑catenin, claudin‑5, and ZO‑1 [1]. By contrast, LR12 (nangibotide) has been studied exclusively in systemic inflammation models (e.g., endotoxemia in non‑human primates) and no published evidence demonstrates its ability to cross an intact BBB [2]. Anti‑TREM‑1 monoclonal antibodies (~150 kDa) are too large to passively traverse the BBB and would require active transport or BBB disruption, which is not documented for any currently available clone [3].

blood-brain barrier neuroinflammation CNS penetration TREM-1 inhibitor comparison

Mechanistic Differentiation: LP17 Functions as a Competitive Ligand‑Binding Decoy, Whereas LR12 Acts Through a Ligand‑Independent SCHOOL‑Peptide Mechanism

LP17 (human) blocks TREM‑1 signaling by acting as a soluble decoy that competes with the membrane‑anchored TREM‑1 receptor for endogenous ligand binding [1]. This mechanism was validated in a study where eCIRP (extracellular cold‑inducible RNA‑binding protein) was identified as a bona fide endogenous TREM‑1 ligand; surface plasmon resonance confirmed strong binding affinity between eCIRP and TREM‑1, and LP17 dramatically reduced eCIRP‑induced inflammation, demonstrating competitive antagonism at the ligand–receptor interface [1]. In contrast, LR12 and related SCHOOL peptides were rationally designed to inhibit TREM‑1 through a ligand‑independent mechanism that targets transmembrane domain oligomerization (the SCHOOL model), meaning LR12 does not require ligand displacement for its activity [2]. This mechanistic distinction has practical implications: LP17’s efficacy may depend on the local concentration of TREM‑1 ligands, whereas LR12’s efficacy is theoretically ligand‑independent.

TREM-1 inhibition mechanism competitive antagonist SCHOOL peptide ligand-independent inhibition

Sepsis Survival Benefit with LP17: >60% Survival in CLP‑Induced Polymicrobial Sepsis vs. 0% with Scrambled Control

In a rat cecal‑ligation‑and‑puncture (CLP) model of polymicrobial sepsis, LP17 treatment (3.5 mg/kg administered via the jugular vein) resulted in >60% survival at the experimental endpoint, while none of the rats receiving scrambled control peptide survived [1]. Concurrently, LP17 significantly attenuated serum concentrations of TNF‑α, IL‑6, and IL‑1β at 12, 24, and 48 h post‑treatment relative to the scrambled‑peptide group, and reduced sTREM‑1 levels that were progressively elevated in untreated septic animals [1]. Mechanistically, LP17 suppressed the JAK2/STAT3 signaling pathway, as evidenced by decreased phosphorylated JAK2 and STAT3 protein levels in kidney and lung tissues [1].

sepsis survival CLP model TREM-1 blockade inflammatory cytokines

TREM‑1 Inhibition with LP17 in Renal Ischemia–Reperfusion — A Negative Result Shared by LR12 and TREM‑1‑Fc, Defining the Disease‑Model Boundaries

A head‑to‑head study investigating three distinct TREM‑1 inhibitors — LP17, LR12, and TREM‑1‑Fc fusion protein — in a murine model of renal ischemia–reperfusion (IR) found that none of the interventions ameliorated IR‑induced renal injury, despite confirmed target engagement (reduced renal Trem1 mRNA and Myd88 mRNA transcription) [1]. In a complementary human cohort of 1,263 kidney transplant donor–recipient pairs, the TREM1 gene variant p.Thr25Ser was not associated with delayed graft function, biopsy‑proven rejection, or death‑censored graft failure, collectively indicating that TREM‑1 does not play a major role in renal IR pathophysiology [1]. This negative finding, replicated across three inhibitor classes, establishes an important disease‑model boundary: LP17 should not be selected for renal IR studies, and this limitation applies equally to all current TREM‑1 inhibitors.

renal ischemia-reperfusion acute kidney injury TREM-1 inhibitor comparison therapeutic window

Colonic Inflammation and Tumorigenesis: LP17 Ameliorates DSS‑Induced Colitis and Associated Tumor Development in Mice

In a dextran‑sulfate‑sodium (DSS)‑induced colitis and colitis‑associated tumorigenesis mouse model, treatment with the TREM‑1 antagonist LP17 (administered at the beginning of or after induction of experimental colitis) significantly ameliorated the development of colonic inflammation and tumor burden compared with control‑peptide‑treated animals [1]. LP17 exerted anti‑inflammatory effects and decreased intestinal epithelial proliferation, establishing TREM‑1 as a mechanistic link between colon inflammation and tumorigenesis [1]. This is the only published study directly demonstrating that pharmacological TREM‑1 inhibition with LP17 attenuates both inflammation and tumor development within the colon in vivo, and no comparable data exist for LR12 or TREM‑1‑Fc in the same colitis‑associated cancer model.

colitis colorectal cancer DSS model TREM-1 antagonist intestinal inflammation

Optimal Use Cases for LP17 (human) Based on Quantitative Differentiation Evidence


Human Primary Monocyte/Macrophage Studies Requiring Species‑Matched TREM‑1 Antagonism

When experiments use human peripheral blood mononuclear cells (PBMCs), human monocyte‑derived macrophages, or human monocyte‑derived dendritic cells, LP17 (human) with its human‑specific sequence (LQVEDSGLYQCVIYQPP) should be prioritized over the mouse‑sequence LP17. The four amino‑acid differences between the human and mouse sequences reside in the CDR3‑derived region responsible for ligand competition, making the human peptide the appropriate species‑matched tool for functional TREM‑1 blockade assays in human cells [1].

In Vivo Studies of Neuroinflammation and Blood–Brain Barrier Integrity After Acute Brain Injury

LP17 (human) is uniquely suited for studies of ischemic stroke, intracerebral hemorrhage, subarachnoid hemorrhage, and traumatic brain injury where CNS penetration is required. LP17’s documented BBB permeability and ability to reduce brain edema, decrease infarct volume, preserve tight‑junction protein expression, and improve neurobehavioral outcomes distinguish it from other TREM‑1 inhibitors lacking CNS bioavailability data [2]. Doses of 1.0–3.5 mg/kg (i.p.) have been validated across multiple acute brain injury models, with 3.5 mg/kg required for neuroscore and BBB improvement in subarachnoid hemorrhage [3].

Sepsis and Systemic Inflammatory Response Syndrome (SIRS) Research

LP17 (human) is validated in multiple in vivo sepsis models, including CLP‑induced polymicrobial sepsis in rats (where it conferred >60% survival vs. 0% for scrambled peptide) [4] and Pseudomonas aeruginosa pneumonia‑induced sepsis in rats (where it improved hemodynamics, attenuated lactic acidosis, and reduced lung inflammation) [5]. These models support the use of LP17 (human) for studying TREM‑1 blockade in Gram‑negative and polymicrobial sepsis with or without pneumonia.

Colon Inflammation and Colitis‑Associated Cancer Research

For studies investigating the mechanistic link between innate immune receptor activation and colorectal carcinogenesis, LP17 (human) is the preferred TREM‑1 inhibitor because it has demonstrated efficacy in both DSS‑induced colitis and AOM/DSS‑induced colitis‑associated tumorigenesis models, reducing intestinal inflammation, epithelial hyperproliferation, and tumor development [6]. No other TREM‑1 inhibitory peptide has published efficacy data in this specific disease context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP17 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.